molecular formula C10H8ClN B6207921 8-chloro-1-methylisoquinoline CAS No. 2728552-17-6

8-chloro-1-methylisoquinoline

Cat. No.: B6207921
CAS No.: 2728552-17-6
M. Wt: 177.6
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 1st position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of microwave irradiation to promote the reaction between aniline derivatives and acetaldehyde in the presence of hydrochloric acid, resulting in high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-1-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine and methyl groups influence its interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

CAS No.

2728552-17-6

Molecular Formula

C10H8ClN

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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